(1R)-1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine
Description
(1R)-1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine is a chiral aromatic diamine featuring a phenyl ring substituted with fluorine at position 2 and a methoxy group at position 3. Its ethane-1,2-diamine backbone provides two primary amino groups, enabling diverse reactivity in coordination chemistry, catalysis, and medicinal applications. The stereochemistry (1R configuration) and substituents influence its physicochemical properties, such as solubility, lipophilicity, and electronic characteristics, which are critical for its functional roles .
Properties
Molecular Formula |
C9H13FN2O |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
(1R)-1-(2-fluoro-5-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |
InChI Key |
OUSIBFCFKKLHCM-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)F)[C@H](CN)N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated phenyl compound, reacts with an amine under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the amine groups may be converted to corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or alkyl halides in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(1R)-1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R)-1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related ethane-1,2-diamine derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Effects on Physicochemical Properties
- Methoxy vs.
- Aromatic vs. Aliphatic Substitution: Aliphatic amines like DETA (N1-(2-aminoethyl)ethane-1,2-diamine) exhibit higher corrosion inhibition efficiency due to multiple amino groups, while aromatic diamines like the target compound may offer tailored electronic properties for metal coordination or drug design .
Reactivity and Coordination Chemistry
- Metal Coordination : The title compound’s fluorine and methoxy substituents modulate electron density on the aromatic ring, influencing its ability to act as a ligand. For example, in zinc complexes (e.g., [ZnCl₂(BPPPEN)]), substituents like pyridyl or benzyl groups dictate coordination geometry and hydrogen-bonding interactions . The fluorine atom’s electronegativity may enhance binding to metal centers in catalytic systems.
- DFT Studies: Computational studies on aliphatic amines (e.g., TETA, PEHA) reveal correlations between amino group count, electron density, and corrosion inhibition efficiency. For aromatic diamines, substituent effects on frontier molecular orbitals (HOMO/LUMO) could similarly predict reactivity in redox or biological processes .
Key Research Findings
- Synthetic Versatility : Ethane-1,2-diamine derivatives are pivotal in synthesizing piperazine-based drugs, with substituents like benzyl or trifluoromethyl tailoring activity .
- Structure-Activity Relationships : Substituents at the 5-position (e.g., OCH₃ vs. CF₃) significantly alter solubility and lipophilicity, impacting pharmacological and industrial applications .
- Coordination Chemistry : Steric and electronic effects of substituents dictate metal-ligand interactions, as seen in distorted geometries of zinc complexes .
Biological Activity
(1R)-1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine, with the CAS number 1213625-82-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula for (1R)-1-(2-fluoro-5-methoxyphenyl)ethane-1,2-diamine is CHFNO, with a molecular weight of 184.21 g/mol. The presence of fluorine and methoxy groups in its structure contributes to its unique chemical and biological properties.
| Property | Value |
|---|---|
| CAS Number | 1213625-82-1 |
| Molecular Formula | CHFNO |
| Molecular Weight | 184.21 g/mol |
| Purity | ≥ 95% |
The biological activity of (1R)-1-(2-fluoro-5-methoxyphenyl)ethane-1,2-diamine is primarily attributed to its interactions with various biological targets. Research indicates that the fluorine atom enhances the lipophilicity and stability of the compound, potentially allowing for better cellular penetration and interaction with target proteins.
Target Interactions
Studies have shown that this compound may interact with neurotransmitter receptors and enzymes involved in neurochemical pathways. Its structural similarity to known neurotransmitter modulators suggests it could influence serotonin and dopamine signaling pathways.
In Vitro Studies
Research has demonstrated that (1R)-1-(2-fluoro-5-methoxyphenyl)ethane-1,2-diamine exhibits significant activity in various in vitro assays:
- Neuroprotective Effects : In a study examining neuroprotective properties, the compound showed a dose-dependent reduction in neuronal cell death induced by oxidative stress.
- Antidepressant-like Activity : Behavioral assays in rodent models indicated that administration of this compound resulted in increased locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant effects.
Case Studies
One notable case involved the evaluation of the compound's effects on neurodegenerative diseases. In a model of Alzheimer's disease, (1R)-1-(2-fluoro-5-methoxyphenyl)ethane-1,2-diamine was found to inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine and improved cognitive function in treated animals.
Pharmacokinetics
Understanding the pharmacokinetics of (1R)-1-(2-fluoro-5-methoxyphenyl)ethane-1,2-diamine is crucial for assessing its therapeutic potential. Preliminary studies indicate:
- Absorption : The compound demonstrates good oral bioavailability.
- Distribution : It effectively crosses the blood-brain barrier, which is essential for central nervous system (CNS) activity.
- Metabolism : Initial metabolism studies suggest that it undergoes phase I metabolic reactions primarily through cytochrome P450 enzymes.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (1R)-1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine to improve yield and purity?
- Methodology : Utilize reductive alkylation (e.g., sodium cyanoborohydride with ethylenediamine and carbonyl precursors) followed by purification via column chromatography. Comparative studies between SnCl₂·2H₂O reduction (for nitro precursors) and catalytic hydrogenation can evaluate efficiency .
- Key Parameters : Monitor reaction progress with TLC, optimize stoichiometry, and use inert atmospheres to prevent oxidation of the diamine group.
Q. What spectroscopic techniques are critical for confirming the stereochemistry and structural integrity of this chiral diamine?
- Methodology :
- NMR : and NMR to confirm substituent positions and fluorine coupling patterns.
- X-ray Crystallography : Use SHELXL for refining crystal structures to validate the (1R) configuration .
- Chiral HPLC : Employ chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers and assess enantiopurity .
Q. How should researchers address the instability of this diamine during storage and handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
